molecular formula C11H16N2O3S B14820318 N-(2-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide

N-(2-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide

Cat. No.: B14820318
M. Wt: 256.32 g/mol
InChI Key: PEPYATOPUPMTRU-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

N-[2-cyclopropyloxy-4-(methylamino)phenyl]methanesulfonamide

InChI

InChI=1S/C11H16N2O3S/c1-12-8-3-6-10(13-17(2,14)15)11(7-8)16-9-4-5-9/h3,6-7,9,12-13H,4-5H2,1-2H3

InChI Key

PEPYATOPUPMTRU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC(=C(C=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-4-(methylamino)aniline with methanesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2-Cyclopropoxy-4-(methylamino)aniline+Methanesulfonyl chlorideThis compound+HCl\text{2-Cyclopropoxy-4-(methylamino)aniline} + \text{Methanesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 2-Cyclopropoxy-4-(methylamino)aniline+Methanesulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

N-(2-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in studies involving enzyme inhibition or protein binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This inhibition can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Cyclopropoxy-2-(methylamino)phenyl)methanesulfonamide
  • N-(3-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide
  • 1,1,1-Trifluoro-N-phenyl-N-(1H-tetrazol-5-ylmethyl)methanesulfonamide

Uniqueness

N-(2-Cyclopropoxy-4-(methylamino)phenyl)methanesulfonamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the cyclopropoxy group adds steric hindrance, potentially affecting the compound’s binding affinity and selectivity for its molecular targets.

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